

# Technical Guide: Physicochemical Properties of Mono-tert-Butyl Succinate

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## Compound of Interest

Compound Name: *mono-tert-Butyl succinate*

Cat. No.: *B078004*

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This technical guide provides a detailed overview of the melting and boiling points of **mono-tert-butyl succinate** (CAS RN: 15026-17-2), a reagent used in the synthesis of various compounds, including fluorinated  $\beta$ -amino acids and inhibitors of  $\alpha$ -chymotrypsin.[1] This document outlines its key physical properties and provides standardized experimental protocols for their determination.

## Core Physical Properties

**Mono-tert-butyl succinate**, also known as succinic acid mono-tert-butyl ester or tert-butyl hydrogen succinate, is a white to off-white crystalline solid at room temperature.[2][3] Its fundamental physical constants are critical for its application in chemical synthesis and drug development, influencing reaction conditions, purification methods, and storage.

## Data Summary

The melting and boiling points of **mono-tert-butyl succinate** are summarized in the table below. The boiling point is reported at a reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

Physical Property	Value	Conditions
Melting Point	51-55 °C	Atmospheric Pressure
Boiling Point	92 °C	1.5 mmHg

Data sourced from multiple chemical suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections describe detailed, generalized methodologies for these measurements.

### Melting Point Determination (Capillary Method)

The capillary method is a standard and widely used technique for determining the melting point of a solid crystalline substance.[\[3\]](#)[\[6\]](#)

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Mel-Temp) or a Thiele tube[\[2\]](#)[\[4\]](#)
- Glass capillary tubes (sealed at one end)[\[2\]](#)
- Thermometer
- Mortar and pestle (if sample is not a fine powder)
- Heating oil (for Thiele tube method)
- Bunsen burner or other heat source (for Thiele tube method)

Procedure:

- Sample Preparation: Ensure the **mono-tert-butyl succinate** sample is completely dry, as moisture can depress the melting point.[\[2\]](#) If necessary, grind the crystalline solid into a fine powder.[\[7\]](#)

- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end.<sup>[2]</sup> The packed sample height should be 2-3 mm for an accurate reading.<sup>[2]</sup>
- **Apparatus Setup (Digital Apparatus):** Place the capillary tube into the sample holder of the melting point apparatus. Set the starting temperature to approximately 15-20°C below the expected melting point (around 30-35°C for this compound). Set a slow heating rate, typically 1-2°C per minute, to ensure thermal equilibrium.<sup>[2]</sup>
- **Apparatus Setup (Thiele Tube):** Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.<sup>[4]</sup> Insert the thermometer into the Thiele tube containing heating oil, ensuring the sample is immersed but the rubber band is above the oil level.
- **Observation and Measurement:**
  - Begin heating. For the Thiele tube, gently heat the side arm to create convection currents for uniform temperature distribution.<sup>[1][4]</sup>
  - Observe the sample through the magnifying eyepiece (if using an apparatus).
  - Record the temperature at which the first drop of liquid appears. This is the start of the melting range.<sup>[2][4]</sup>
  - Continue heating slowly and record the temperature at which the last solid crystal turns into a transparent liquid. This marks the end of the melting range.<sup>[2][4]</sup>
- **Reporting:** The result is reported as a melting range (e.g., 51-54°C). Pure compounds typically have a sharp melting range of 0.5-1.0°C.<sup>[8]</sup>

## Boiling Point Determination (Vacuum Distillation)

For compounds that may decompose at high temperatures, boiling point is determined under reduced pressure (vacuum distillation).<sup>[9][10][11]</sup> This lowers the temperature at which the liquid boils.<sup>[9]</sup>

## Apparatus:

- Round-bottom flask
- Distillation head with a port for a thermometer
- Condenser
- Receiving flask
- Vacuum source (e.g., water aspirator or vacuum pump)
- Manometer or McLeod gauge for pressure measurement
- Heating mantle or oil bath
- Stir bar or boiling chips

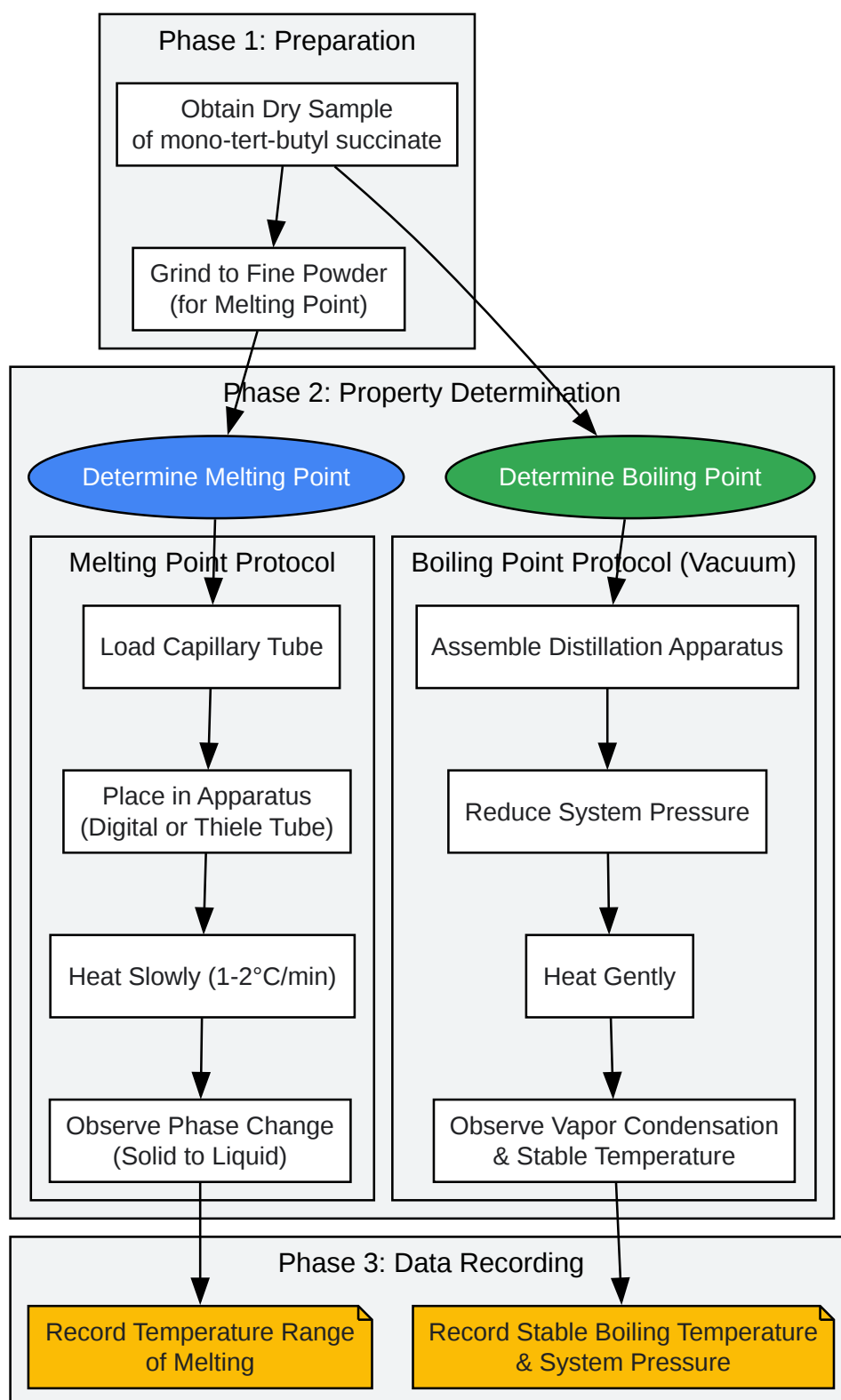
## Procedure:

- Apparatus Assembly: Assemble the distillation apparatus, ensuring all ground glass joints are properly sealed (a small amount of vacuum grease can be used). Place the **mono-tert-butyl succinate** sample (if liquid, or melted) into the distilling flask along with a stir bar or boiling chips.
- System Evacuation: Connect the vacuum source to the apparatus. Slowly and carefully reduce the pressure in the system to the desired level (e.g., 1.5 mmHg). Monitor the pressure with the manometer.
- Heating: Begin stirring and gently heat the distilling flask using a heating mantle or oil bath.  
[9]
- Observation and Measurement:
  - Observe the liquid for boiling and watch for the ring of condensate rising up the distillation head.[9]

- The thermometer bulb must be positioned so that its top is level with the bottom of the side arm leading to the condenser. This ensures it accurately measures the temperature of the vapor in equilibrium with the boiling liquid.[\[12\]](#)
- When the temperature on the thermometer stabilizes during active distillation (i.e., when condensate is consistently dripping into the receiving flask), record this temperature. This is the boiling point at the measured pressure.[\[9\]](#)[\[12\]](#)
- Conclusion: Once the distillation is complete or the desired measurement is taken, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

## Experimental Workflow Visualization

The logical flow for determining the physicochemical properties described above can be visualized as a general workflow. This diagram illustrates the key decision points and steps from sample preparation to final data recording for both melting and boiling point determination.



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Caption: General workflow for determining the melting and boiling points of a chemical compound.

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